(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Overview
Description
“5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C10H10N2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a thiophene ring and a cyclopropyl group .Physical and Chemical Properties Analysis
The molecular weight of “5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is 190.26 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Scientific Research Applications
Antimicrobial Activities
- Solvent-Free Microwave Assisted Synthesis : A study described the synthesis of substituted phenylmethanones, closely related to the query compound, under solvent-free conditions. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ashok et al., 2017).
Enzyme Inhibitory Activities
- Enzyme Inhibition : Compounds structurally similar to the query were evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Notably, specific derivatives were identified as potent inhibitors, highlighting their potential in therapeutic applications targeting these enzymes (Cetin et al., 2021).
Synthetic Methodologies and Chemical Properties
- Regioselective Synthesis : Research focusing on the regioselective synthesis of pyrazole derivatives, including methods that might be applicable to the synthesis of the query compound, was reported. These methodologies offer precise control over the chemical structure, important for exploring the functional applications of such compounds (Alizadeh et al., 2015).
- Structural Characterization : Studies on the structural elucidation of related compounds have been conducted, providing insights into their molecular configurations and potential interactions. These characterizations are crucial for understanding the chemical and biological properties of pyrazole derivatives (Khan et al., 2015).
Properties
IUPAC Name |
(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-7-13-10(8-3-4-8)6-9(12-13)11-2-1-5-15-11/h1-2,5-6,8,14H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMPRKFIUYHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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